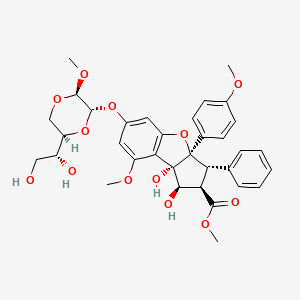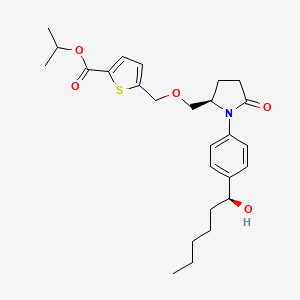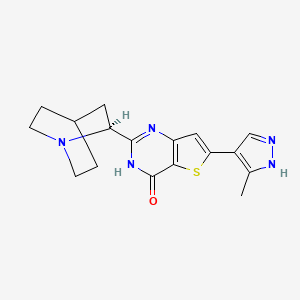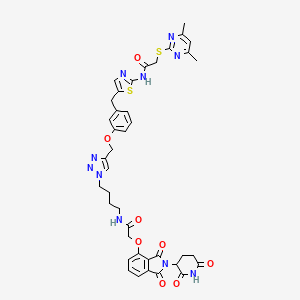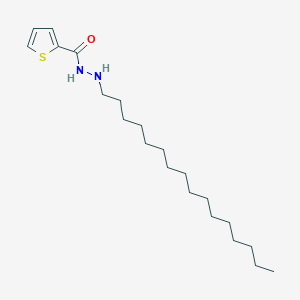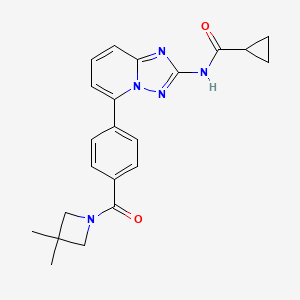
Solcitinib
Vue d'ensemble
Description
Solcitinib, également connu sous le nom de GSK2586184, est un inhibiteur sélectif de la Janus kinase 1 (JAK1). Il a été initialement développé par GlaxoSmithKline pour le traitement de diverses maladies inflammatoires à médiation immunitaire. Le composé a montré un potentiel dans le traitement de conditions telles que la colite ulcéreuse, le psoriasis et d'autres troubles auto-immuns .
Applications De Recherche Scientifique
In chemistry, it is used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes . In biology, solcitinib is used to investigate the effects of JAK1 inhibition on immune cell function and cytokine production . In medicine, this compound has been evaluated in clinical trials for the treatment of autoimmune diseases such as ulcerative colitis and psoriasis .
Mécanisme D'action
Target of Action
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a crucial component of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK–STAT) pathway , which plays a significant role in intracellular signaling of cytokines of numerous cellular processes .
Mode of Action
As a JAK1 inhibitor, this compound competitively inhibits the enzymatic activity of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, leading to diminished cytokine actions and autoantibody secretion .
Biochemical Pathways
The JAK-STAT pathway is a critical signaling cascade that links cytokines, chemokines, and growth factors to the transcription of STAT-dependent genes . The pathway is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK1, this compound disrupts this pathway, leading to changes in these cellular processes .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activation of the JAK-STAT pathway . This results in diminished cytokine actions and autoantibody secretion , which can help to alleviate symptoms in conditions such as psoriasis and systemic lupus erythematosus .
Analyse Biochimique
Biochemical Properties
Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Méthodes De Préparation
Solcitinib est synthétisé par une série de réactions chimiques impliquant la formation d'échafaudages hétérocycliques. La voie de synthèse implique généralement l'utilisation de pyridine, de pyrimidine, d'imidazole, d'indole, de pyrazole, de pyrrole et de triazine comme matières premières . Les conditions de réaction comprennent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour obtenir le produit souhaité. Les méthodes de production industrielle de this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Solcitinib subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de substitution peuvent entraîner la formation d'analogues substitués .
Applications de recherche scientifique
En chimie, il est utilisé comme un composé outil pour étudier la voie de signalisation JAK-STAT et son rôle dans divers processus cellulaires . En biologie, this compound est utilisé pour étudier les effets de l'inhibition de JAK1 sur la fonction des cellules immunitaires et la production de cytokines . En médecine, this compound a été évalué dans des essais cliniques pour le traitement de maladies auto-immunes telles que la colite ulcéreuse et le psoriasis .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement JAK1, une enzyme clé de la voie de signalisation JAK-STAT . Cette voie est impliquée dans la transmission de signaux des cytokines et des facteurs de croissance vers le noyau cellulaire, conduisant à l'activation de divers gènes impliqués dans les réponses immunitaires et l'inflammation . En inhibant JAK1, this compound bloque la phosphorylation et l'activation des protéines STAT, réduisant ainsi la production de cytokines pro-inflammatoires et modulant la fonction des cellules immunitaires .
Comparaison Avec Des Composés Similaires
Solcitinib est unique parmi les inhibiteurs de JAK en raison de sa haute sélectivité pour JAK1. D'autres composés similaires comprennent le tofacitinib, le baricitinib et le ruxolitinib, qui ciblent plusieurs isoformes de JAK . Le tofacitinib inhibe JAK1, JAK2 et JAK3, tandis que le baricitinib cible principalement JAK1 et JAK2 . Le ruxolitinib est un puissant inhibiteur de JAK1 et JAK2 . La sélectivité de this compound pour JAK1 en fait un candidat prometteur pour le traitement de maladies où JAK1 joue un rôle prédominant, offrant potentiellement un meilleur profil de sécurité et moins d'effets secondaires par rapport aux inhibiteurs de JAK moins sélectifs .
Propriétés
IUPAC Name |
N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYACSQFXVMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206163-45-2 | |
| Record name | Solcitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q1: What is the primary mechanism of action of Solcitinib?
A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []
Q2: What evidence exists for this compound's efficacy in treating psoriasis?
A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.
Q3: What is the current status of this compound's development as a therapeutic agent?
A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

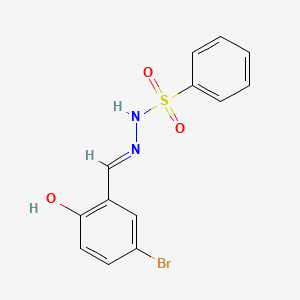
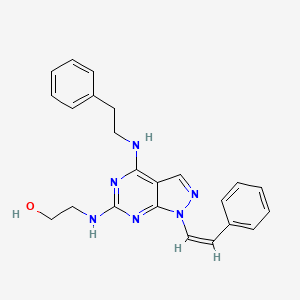
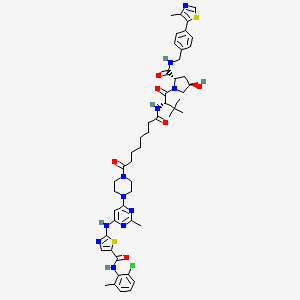
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
